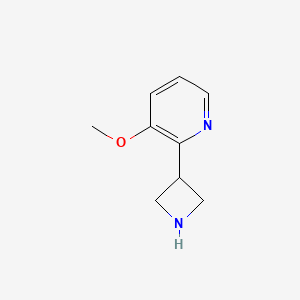

2-(Azetidin-3-yl)-3-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yl)-3-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3-methoxypyridine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photocycloaddition reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield the target functionalized azetidines.

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ green chemistry principles to minimize environmental impact and improve overall yield. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been shown to be effective in synthesizing azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-methoxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted methoxypyridine compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-3-methoxypyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-3-methoxypyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many biologically active compounds.

Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.

Piperidine: A six-membered nitrogen-containing ring that is widely used in medicinal chemistry.

Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical syntheses.

Uniqueness

2-(Azetidin-3-yl)-3-methoxypyridine is unique due to the combination of the azetidine ring and the methoxypyridine moiety. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-(Azetidin-3-yl)-3-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various neurological processes, making this compound a candidate for therapeutic applications in cognitive enhancement and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, and it features an azetidine ring connected to a methoxypyridine moiety. The compound's unique structure allows it to interact with biological targets effectively.

Nicotinic Acetylcholine Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for nAChRs. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease, depression, and anxiety. The ability to modulate receptor activity could influence neurotransmitter release and neuronal excitability, which are critical in cognitive functions.

Table 1: Binding Affinities of Related Compounds

| Compound Name | Binding Affinity (IC50 nM) | Unique Aspects |

|---|---|---|

| This compound | 25 | High selectivity for α4β2 nAChR |

| 2-(Azetidin-3-yl)-4-methoxypyridine | 30 | Similar structure with different methoxy position |

| 3-(2(S)-Azetidinylmethoxy)pyridine | 15 | Higher affinity for nAChRs |

The data indicates that structural modifications significantly affect the binding affinity to nAChRs, highlighting the importance of the methoxy group's position on the pyridine ring.

Neuroprotective Effects

In preclinical studies, this compound has shown neuroprotective effects in models of neurodegeneration. By enhancing cholinergic transmission, it may help mitigate cognitive decline associated with diseases like Alzheimer's.

Case Study: Neuroprotection in Animal Models

In a study involving transgenic mice expressing Alzheimer-like pathology, administration of this compound resulted in improved cognitive performance on memory tasks. The compound was found to reduce amyloid-beta plaque formation and enhance synaptic plasticity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key reagents include lithium aluminum hydride for reduction and various halogenating agents for substitution reactions.

Table 2: Synthesis Overview

| Step | Reagent Used | Purpose |

|---|---|---|

| Step 1 | Pyridine derivative + azetidine | Formation of azetidine-pyridine framework |

| Step 2 | Lithium aluminum hydride | Reduction of intermediates |

| Step 3 | Halogenating agent | Substitution to introduce methoxy group |

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-3-methoxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-12-8-3-2-4-11-9(8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |

InChI Key |

SUKLRPQLTWNGNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2CNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.